molecular formula C17H16ClN3O3 B2873689 (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide CAS No. 391884-08-5

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide

Cat. No. B2873689
M. Wt: 345.78
InChI Key: WNFPREGDCQRHQK-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For this compound, the molecular formula is C15H11ClN4O and the molecular weight is 298.72704 .

Scientific Research Applications

Synthesis and Potential Insecticidal Activity

The compound (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide belongs to a broader class of phenoxyacetamide derivatives. A study synthesized various N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, exploring their potential as insecticidal agents. The derivatives were tested against the cotton leafworm Spodoptera littoralis, showing promising insecticidal efficacy, with some compounds demonstrating excellent results (Rashid et al., 2021).

Spectroscopic Characteristics and Intramolecular Interactions

The absorption spectra of phenolazoacetoacetamides, which share structural similarities with the compound , have been studied. These compounds exhibit characteristic absorption bands arising from electronic transitions within their conjugate systems. The study provides insights into the intramolecular hydrogen bonding and electronic transitions that could be relevant to understanding the spectroscopic behavior of related compounds like (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide (Yagi, 1963).

Crystal Structure and Molecular Interactions

Research on the crystal structures of isomers closely related to the compound of interest reveals their molecular configuration and interactions. The study of three isomers, including one with a structure very similar to (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide, provided detailed information on their crystal packing, molecular dimer formation, and hydrogen bonding patterns. These findings contribute to the understanding of the molecular properties and potential reactivity of such compounds (Purandara et al., 2021).

Antimicrobial and Antifungal Potential

A series of dipeptide derivatives based on a core structure similar to the compound were synthesized and evaluated for their antimicrobial properties. The compounds showed promising activity against a range of bacterial and fungal strains. This research indicates the potential of such compounds, including (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide, in developing new antimicrobial agents (Moustafa et al., 2018).

properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-[(2-phenoxyacetyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-14-8-6-13(7-9-14)10-20-21-16(22)11-19-17(23)12-24-15-4-2-1-3-5-15/h1-10H,11-12H2,(H,19,23)(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFPREGDCQRHQK-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide

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